6α-Chlorodexamethasone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6α-Chlorodexamethasone, also known as this compound, is a useful research compound. Its molecular formula is C22H28ClFO5 and its molecular weight is 426.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Eco-friendly Chromatographic Methods

Research has developed eco-friendly chromatographic methods for the simultaneous determination of chlorocresol and betamethasone dipropionate in topical formulations. This supports green chemistry by reducing solvent consumption and environmental impact, indicating a potential area where 6α-Chlorodexamethasone might be applied in developing environmentally friendly pharmaceutical analysis techniques (Muchakayala et al., 2021).

Theoretical Studies on Electronic Spectra and NMR

A theoretical study on electronic spectra and NMR of hydroxy-androsterone derivatives demonstrates the utility of computational chemistry in understanding the physical and chemical properties of steroidal compounds. This suggests that similar computational approaches could be applied to this compound to predict its behavior in various environments (Jie, 2005).

Evaluation of Maternal Drug Exposure

Physiologically-based pharmacokinetic modeling has been used to evaluate maternal drug exposure to antenatal corticosteroids, highlighting the importance of understanding pharmacokinetics and dynamics for optimizing therapeutic strategies. Such modeling could be applicable to this compound for assessing its behavior in biological systems (Ke & Milad, 2019).

Synthesis and Fermentation Approaches

An innovative synthesis and fermentation approach for betamethasone from precursor compounds showcases the advancement in chemical synthesis techniques. Exploring similar synthetic pathways could enhance the production efficiency and reduce the environmental impact of this compound manufacturing (Tang et al., 2017).

Analytical Methods for Pharmaceutical Analysis

The development of sensitive, robust analytical methods for the quantification of betamethasone in human plasma illustrates the ongoing need for precise analytical tools in pharmaceutical research. Such methodologies could be adapted for this compound to ensure accurate dosing and monitoring in clinical research (Pereira et al., 2005).

Mécanisme D'action

Target of Action

6α-Chlorodexamethasone primarily targets the glucocorticoid receptor (GR) , a type of nuclear receptor that regulates gene expression. The glucocorticoid receptor plays a crucial role in controlling inflammation, immune responses, and metabolism .

Mode of Action

Upon binding to the glucocorticoid receptor, this compound forms a receptor-ligand complex that translocates to the cell nucleus. This complex then binds to glucocorticoid response elements (GREs) in the DNA, modulating the transcription of specific genes. This interaction results in the suppression of pro-inflammatory genes and the upregulation of anti-inflammatory genes .

Biochemical Pathways

This compound affects several biochemical pathways:

- Arachidonic Acid Pathway : Inhibits phospholipase A2, reducing the synthesis of arachidonic acid and its downstream products like prostaglandins and leukotrienes .

Pharmacokinetics

The pharmacokinetics of this compound include:

Result of Action

The molecular and cellular effects of this compound include:

- Metabolic Effects : Influences glucose metabolism, leading to increased gluconeogenesis and decreased peripheral glucose utilization .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of this compound. For instance:

- Interactions : Concurrent use of other drugs, especially those affecting liver enzymes, can alter its metabolism and effectiveness .

: DrugBank : Medicine.com

Safety and Hazards

Analyse Biochimique

Biochemical Properties

6α-Chlorodexamethasone, like other corticosteroids, interacts with various enzymes and proteins within the body. It is known to inhibit the induction of nitric oxide synthase

Cellular Effects

This compound has been shown to influence cell function in various ways. For instance, it has been found to inhibit the proliferation of cells . It also promotes the migration of cells . These effects are likely mediated through its interactions with various cell signaling pathways, gene expression mechanisms, and cellular metabolic processes.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves multiple pathways. It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are not well-documented. It is known that the effects of similar corticosteroids can change over time due to factors such as the stability of the compound, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models are likely to vary with different dosages. While specific studies on this compound are limited, it is known that similar corticosteroids can have threshold effects and can cause toxic or adverse effects at high doses .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-documented. It is known that corticosteroids like this compound can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is known that similar corticosteroids can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well-documented. It is known that similar corticosteroids can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propriétés

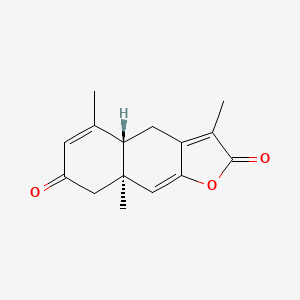

| { "Design of the Synthesis Pathway": "The synthesis of 6α-Chlorodexamethasone can be achieved through a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "Dexamethasone", "Thionyl chloride", "Methylene chloride", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Dexamethasone is reacted with thionyl chloride in methylene chloride to form 6α-Chlorodexamethasone-21-chloride.", "Triethylamine is added to the reaction mixture to neutralize the hydrogen chloride gas produced during the reaction.", "The reaction mixture is then washed with water and dried over sodium sulfate.", "The resulting 6α-Chlorodexamethasone-21-chloride is then reacted with sodium hydroxide in methanol to form 6α-Chlorodexamethasone.", "The reaction mixture is then neutralized with hydrochloric acid and the product is extracted with methylene chloride.", "The organic layer is washed with sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated to yield 6α-Chlorodexamethasone as a white solid." ] } | |

Numéro CAS |

1744-64-5 |

Formule moléculaire |

C22H28ClFO5 |

Poids moléculaire |

426.9 g/mol |

Nom IUPAC |

(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6-chloro-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H28ClFO5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1 |

Clé InChI |

CDGJSUBGFOVZMH-GQKYHHCASA-N |

SMILES isomérique |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)Cl |

SMILES canonique |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)Cl |

Synonymes |

6α-Chloro-9-fluoro-11β,17,21-trihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione; (6α,11β,16α)-6-Chloro-9-fluoro-11,17,21-trihydroxy-16-methyl-pregna-1,4-diene-3,20-dione |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[3,6,8-tris(4-methoxycarbonylphenyl)pyren-1-yl]benzoate](/img/structure/B1145475.png)

![(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1145490.png)